4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
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Overview
Description
4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of fluorine atoms, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 2,4-difluorophenylamine intermediate: This can be achieved through the reaction of 2,4-difluoronitrobenzene with a suitable reducing agent.
Coupling with hexylamine: The intermediate is then reacted with hexylamine under controlled conditions to form the desired product.
Oxidation and functional group transformations: The final steps involve oxidation and other functional group transformations to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid: Similar structure but with chlorine atoms instead of fluorine.
4-((2,4-Difluorophenyl)amino)-2-(methylamino)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
The presence of fluorine atoms in 4-((2,4-Difluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-2-(hexylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3/c1-2-3-4-5-8-19-14(16(22)23)10-15(21)20-13-7-6-11(17)9-12(13)18/h6-7,9,14,19H,2-5,8,10H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZNMTNVXHNQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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